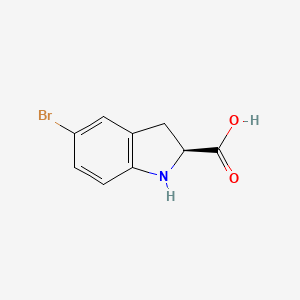

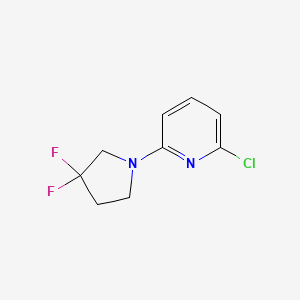

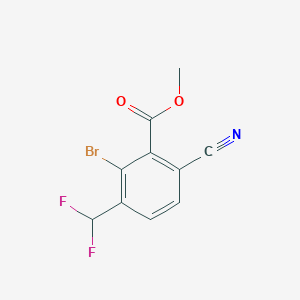

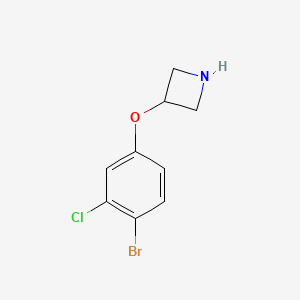

![molecular formula C14H12N4O3 B1415698 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid CAS No. 1105196-64-2](/img/structure/B1415698.png)

3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid

Vue d'ensemble

Description

The compound “3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid” is a type of pyrazolo[3,4-d]pyrimidine derivative . Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities .

Synthesis Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The use of ultrasonic irradiation method can effectively shorten reaction time and increase yield compared to the conventional method .Molecular Structure Analysis

The molecular formula of this compound is C13H10N4O3 . More detailed structural information would require further spectroscopic analysis such as NMR or X-ray crystallography.Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis

The average mass of the compound is 443.379 Da . Further physical and chemical properties such as solubility, melting point, boiling point, etc., would require experimental determination.Applications De Recherche Scientifique

Antimicrobial Agent

This compound has been identified as a potential antimicrobial agent. Its structure allows for the incorporation of active moieties that can interact with various bacterial and fungal pathogens. The broad-spectrum antimicrobial activity is evident from the varied zone of inhibition observed in laboratory tests, indicating its effectiveness against a range of microbial strains .

Anticancer Activity

The pyrazolopyrimidine scaffold of the compound is known to exhibit anticancer properties. Research has shown that derivatives of this compound can target cancerous cells effectively, particularly Caco-2 cancerous cell lines, at low concentrations, suggesting a promising avenue for the development of novel anticancer drugs .

Enzyme Inhibition for Cancer Therapy

Phenylpyrazolo[3,4-d]pyrimidine-based analogs have been synthesized and evaluated for their inhibitory effects on essential cancer targets such as EGFR WT, EGFR T790M, VGFR2, and Top-II. These compounds have shown potent activity with variable degrees of target selectivity, making them valuable for multitarget enzyme inhibition in cancer therapy .

Antiviral Research

Compounds containing the pyrazolopyrimidine scaffold have demonstrated antiviral activity against viruses like the Newcastle disease virus. This suggests that further modification of these compounds could lead to the development of new antiviral therapeutics .

Proteomics Research

The compound is used in proteomics research due to its ability to interact with proteins. It can be utilized to study protein-protein interactions, enzyme kinetics, and other aspects of proteomic analysis .

Synthesis of Fused Pyrazolo[3,4-d]pyrimidinone Derivatives

The compound serves as a starting material for the synthesis of various fused pyrazolo[3,4-d]pyrimidinone derivatives. These derivatives are valuable in medicinal chemistry for the development of new therapeutic agents with higher specificity and lower toxicity .

In-vitro Cytotoxicity Studies

Novel pyrimidine derivatives synthesized from this compound have been screened for in-vitro cytotoxic efficacy against normal and cancerous cell lines. The data confirms the efficiency of selected novel pyrimidine derivatives to target cancerous cells at lower concentrations compared to normal cells .

Development of Antiparasitic and Antifungal Agents

The structural framework of the compound is conducive to the development of agents with antiparasitic and antifungal activities. Its derivatives have been explored for their potential use in treating parasitic infections and fungal diseases .

Mécanisme D'action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been studied as novel cdk2 inhibitors .

Mode of Action

It is known that cdk2 inhibitors typically work by binding to the atp pocket of the cdk2 enzyme, preventing its interaction with atp and thus inhibiting its kinase activity .

Biochemical Pathways

Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Result of Action

Cdk2 inhibitors, in general, can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Propriétés

IUPAC Name |

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c19-12(20)6-7-17-9-15-13-11(14(17)21)8-16-18(13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRUVJURZOSPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

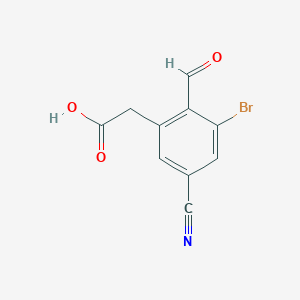

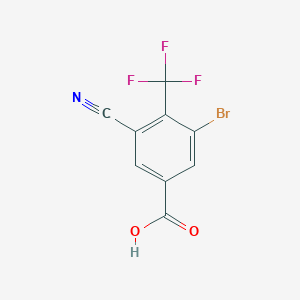

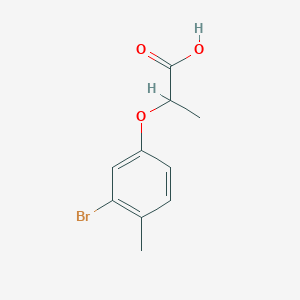

![2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415630.png)